molecular formula C21H26N2O3S B3486967 N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide

N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide

Cat. No.: B3486967
M. Wt: 386.5 g/mol
InChI Key: CYADEJVNTMLEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a dimethylphenyl group, and a sulfamoyl group attached to a benzamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the sulfamoyl group, and attachment of the cyclopentyl and dimethylphenyl groups. Common synthetic routes may include:

    Formation of Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of Cyclopentyl and Dimethylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions using cyclopentyl and dimethylphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
  • N-cyclopentyl-3,4-dimethoxybenzamide

Uniqueness

N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14-9-11-19(12-16(14)3)23-27(25,26)20-13-17(10-8-15(20)2)21(24)22-18-6-4-5-7-18/h8-13,18,23H,4-7H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYADEJVNTMLEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-3-[(3,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.